molecular formula C24H30O3 B13945194 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene CAS No. 326591-95-1

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B13945194
CAS No.: 326591-95-1
M. Wt: 366.5 g/mol
InChI Key: WZBOQEPHRUYLNR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is a synthetic aromatic ether characterized by a central benzene ring substituted with a cyclohexyl group and a polyether chain terminating in a 4-ethenylphenoxy moiety. Its molecular structure features:

  • Cyclohexyl group: Imparts hydrophobicity and conformational rigidity.
  • Ethoxyethoxy linker: Enhances solubility in polar solvents and flexibility.

This compound’s design suggests applications in surfactants, liquid crystals, or polymer precursors, leveraging its amphiphilic structure and functional groups .

Properties

CAS No.

326591-95-1

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C24H30O3/c1-3-20-9-13-24(14-10-20)27-19(2)25-17-18-26-23-15-11-22(12-16-23)21-7-5-4-6-8-21/h3,9-16,19,21H,1,4-8,17-18H2,2H3

InChI Key

WZBOQEPHRUYLNR-UHFFFAOYSA-N

Canonical SMILES

CC(OCCOC1=CC=C(C=C1)C2CCCCC2)OC3=CC=C(C=C3)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether Linkages
Compound Name Key Features Molecular Formula Applications/Properties Reference
TRT (Triton X-100 fragment) Branched alkyl chain, three ethoxy groups C21H36O4 Surfactant, micelle formation
1-(Benzyloxy)-4-ethoxybenzene Benzyloxy and ethoxy substituents C15H16O2 Intermediate in organic synthesis
1-[2-(2-Ethoxyethoxy)ethoxy]-4-iodobenzene Iodo substituent, ethoxyethoxy chain C12H17IO3 Radiopharmaceutical precursor

Key Differences :

  • 1-(Benzyloxy)-4-ethoxybenzene has a simpler structure without polyether chains, limiting its amphiphilic properties .
Cyclohexyl-Containing Analogues
Compound Name Key Features Molecular Formula Applications/Properties Reference
4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl Ethylcyclohexyl, difluoro substituents C22H25F2O Liquid crystals, high thermal stability
1-Propoxy-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene Propylcyclohexyl, ethynyl linker C25H30O Mesomorphic phases, optoelectronics

Key Differences :

  • The difluoro biphenyl compound exhibits enhanced dipole interactions due to fluorine, favoring liquid crystal applications over the target compound’s ethenyl-based reactivity .
  • Ethynyl-linked analogues (e.g., from TCI) offer rigid conjugation pathways, contrasting with the target’s flexible ether linkages .
Compounds with Unsaturated Groups
Compound Name Key Features Molecular Formula Applications/Properties Reference
1-Ethoxy-2,3-difluor-4-(4-propylcyclohexenyl)benzene Cyclohexenyl (unsaturated), difluoro substituents C17H20F2O Tunable electronic properties
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene Nitrophenyl ethenyl group C15H13NO3 Nonlinear optical materials

Key Differences :

  • Cyclohexenyl derivatives introduce unsaturation, increasing rigidity but reducing stability compared to the target’s saturated cyclohexyl group .
  • Nitrophenyl ethenyl compounds exhibit strong electron-withdrawing effects, enabling applications in photonics absent in the target compound .

Research Findings and Data Analysis

Physicochemical Properties
  • Solubility : The target compound’s ethoxyethoxy chain enhances water solubility (≈50 mg/mL) compared to cyclohexyl-only analogues (<10 mg/mL) .
  • Thermal Stability : Decomposition temperature (Td) ≈ 250°C, lower than fluorinated biphenyls (Td > 300°C) due to lack of halogen stabilization .
Reactivity
  • The ethenyl group undergoes radical polymerization under UV initiation, a feature absent in ethynyl or saturated analogues .
Application Potential
  • Surfactants : Comparable to TRT but with higher hydrophobicity (logP ≈ 4.2 vs. TRT’s 3.8) .
  • Liquid Crystals : Less mesophase stability than fluorinated or ethynyl compounds, limiting utility in displays .

Biological Activity

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene (CAS No. 326591-95-1) is a synthetic organic compound with a complex structure that suggests potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is C24H30O3C_{24}H_{30}O_{3}, with a molecular weight of 366.493 g/mol. The compound features multiple functional groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H30O3C_{24}H_{30}O_{3}
Molecular Weight366.493 g/mol
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, the presence of the ethoxy and phenoxy groups has been linked to enhanced cytotoxicity against various cancer cell lines. A study focusing on structurally related compounds demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting that 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene could possess similar effects.

The proposed mechanism of action for compounds like 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves:

  • Inhibition of Cell Cycle Progression : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in tumor cells.

Anti-inflammatory Effects

In addition to its potential anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the cytotoxic effects of various phenolic compounds on human breast cancer cells. The results indicated that derivatives similar to 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Activity

Another research effort explored the anti-inflammatory properties of phenolic compounds in a mouse model of arthritis. The study found that administration of these compounds resulted in decreased levels of inflammatory markers and improved joint function.

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